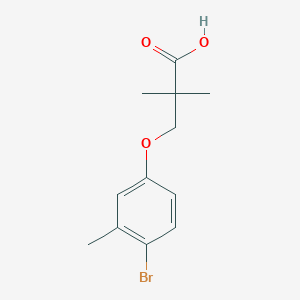
3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid
Descripción general
Descripción
The compound “3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid” is a complex organic molecule. It contains a propanoic acid group, which is a type of carboxylic acid, attached to a bromo-methylphenyl group via an ether linkage .
Chemical Reactions Analysis
The compound, due to the presence of the bromine atom, might undergo various substitution reactions. The carboxylic acid group could participate in condensation reactions .Aplicaciones Científicas De Investigación
Sorption and Environmental Impact
Research on phenoxy herbicides, closely related to 3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid, offers insights into environmental interactions. A study by Werner et al. (2012) reviews the sorption of 2,4-D and other phenoxy herbicides to soil, organic matter, and minerals. It highlights the soil parameters that rationalize the sorption of 2,4-D, indicating the significant role of soil organic matter and iron oxides as sorbents for phenoxy herbicides. This suggests potential environmental behaviors and impacts of similar compounds, including 3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid, in agricultural and contaminated environments (Werner, Garratt, & Pigott, 2012).
Water Treatment and Pollution Control
Goodwin et al. (2018) discuss the treatment options for reclaiming wastewater produced by the pesticide industry, which includes compounds similar to 3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid. The study reviews the efficiency of biological processes and granular activated carbon in removing pesticides from wastewater, potentially applicable to the treatment of water contaminated by related compounds. This underscores the importance of advanced treatment methods in mitigating the environmental impact of phenoxy acids and their derivatives (Goodwin, Carra, Campo, & Soares, 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds often interact with enzymes or receptors involved in metabolic or signaling pathways .
Mode of Action
It’s known that brominated compounds often act as electrophiles, reacting with nucleophilic sites in biological targets . The bromine atom in the compound can also undergo free radical reactions .
Biochemical Pathways
Brominated compounds often interfere with redox reactions and can disrupt cellular signaling pathways .
Pharmacokinetics
Bromine atoms can enhance membrane permeability, while the carboxylic acid group can form hydrogen bonds, affecting absorption and distribution .
Result of Action
Brominated compounds can cause oxidative stress, disrupt cellular signaling, and potentially lead to cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the reactivity of bromine atoms can be influenced by pH, and the stability of the compound can be affected by temperature .
Propiedades
IUPAC Name |
3-(4-bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-8-6-9(4-5-10(8)13)16-7-12(2,3)11(14)15/h4-6H,7H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCLPRTZRUNRBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)(C)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromo-3-methylphenoxy)-2,2-dimethylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[Butyl(methyl)amino]methyl}benzoic acid](/img/structure/B3169848.png)
![2-[(3-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B3169856.png)
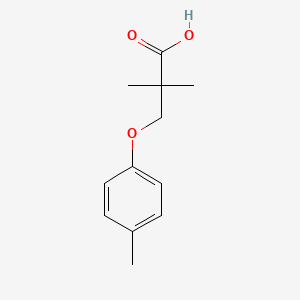
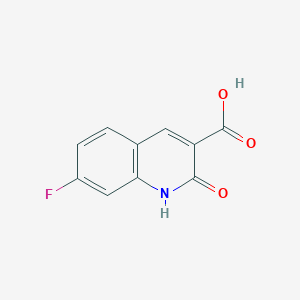
![{[1-Ethyl-2-(2-thienyl)-1H-indol-3-yl]methyl}amine](/img/structure/B3169885.png)
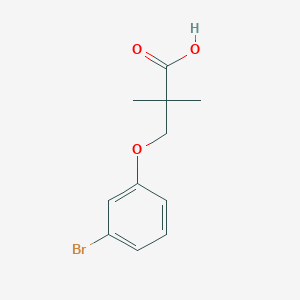
![2-[(4-Methylphenyl)methoxy]naphthalene-1-carbonitrile](/img/structure/B3169897.png)
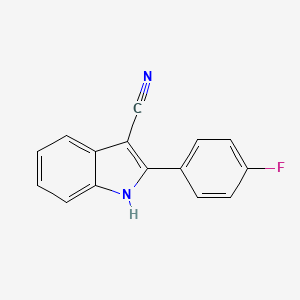
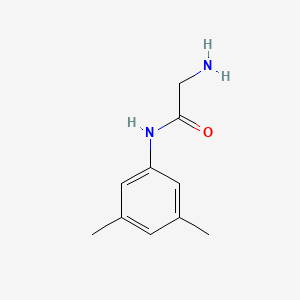
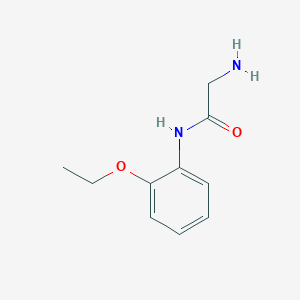
![4-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-benzoic acid](/img/structure/B3169937.png)
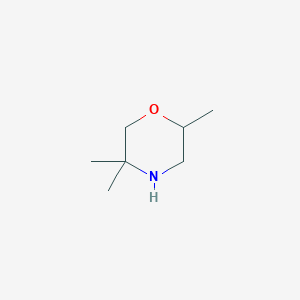

![2-[4-(Propan-2-yl)benzenesulfonyl]-2-(pyridin-3-yl)ethan-1-amine](/img/structure/B3169947.png)